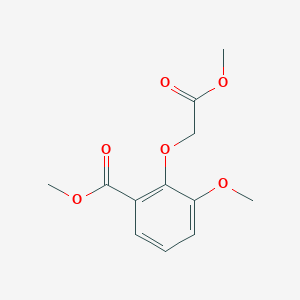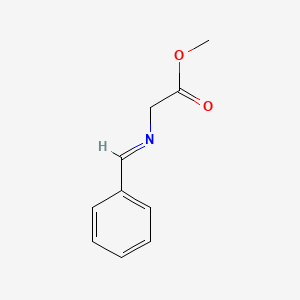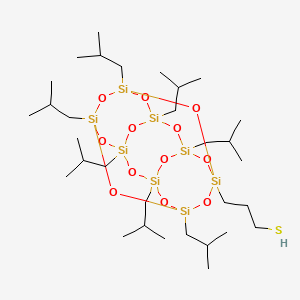
Pss-(3-mercapto)propyl-heptaisobutyl SU&
Descripción general
Descripción
“Pss-(3-mercapto)propyl-heptaisobutyl SU&” is a silicone material with the empirical formula C31H70O12SSi8 . It is also known as 1-(3-Mercapto)propyl-3,5,7,9,11,13,15-isobutylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane .
Molecular Structure Analysis
The molecular weight of “Pss-(3-mercapto)propyl-heptaisobutyl SU&” is 891.63 g/mol . The molecule is quite large and complex, which is why conformer generation is disallowed due to too many atoms and flexibility .Physical And Chemical Properties Analysis
“Pss-(3-mercapto)propyl-heptaisobutyl SU&” has a melting point of 230-235 °C (lit.) . It has one hydrogen bond donor and 13 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Nanocomposite Material Development
Pss-(3-mercapto)propyl-heptaisobutyl SU&: is utilized in the development of nanocomposite materials due to its unique cage-like structure and functional groups. These materials exhibit enhanced mechanical properties, thermal stability, and chemical resistance. The incorporation of this compound into polymers can lead to the creation of composites with improved performance for use in aerospace, automotive, and electronic industries .
Drug Delivery Systems
The compound’s ability to form stable nanostructures makes it an excellent candidate for drug delivery applications. Its surface can be modified to attach therapeutic agents, providing a controlled release mechanism. This is particularly useful in targeting specific tissues or organs, thereby reducing side effects and improving the efficacy of the drugs .
Surface Coatings and Additives
Mercaptopropylisobutyl-POSS® can be applied as a surface coating to impart hydrophobicity, thus enhancing the water resistance of various substrates. Additionally, its inclusion as an additive in paints and coatings can improve scratch resistance, UV protection, and anti-corrosion properties .
Catalysis
The thiol functional group present in Pss-(3-mercapto)propyl-heptaisobutyl SU& offers a reactive site for catalytic applications. It can be used to anchor catalysts at the molecular level, leading to increased reaction efficiencies in processes such as organic synthesis and polymerization .
Sensing and Detection
Due to its reactive mercapto group, this compound can be employed in the fabrication of sensors for detecting various substances, including heavy metals and organic compounds. The high surface area and reactivity make it suitable for use in environmental monitoring and safety applications .
Biomedical Engineering
The biocompatibility and modifiable surface of Mercaptopropylisobutyl-POSS® allow for its use in biomedical engineering. It can be used to create scaffolds for tissue engineering, as well as in the design of implants and prosthetics with enhanced integration with biological tissues .
Safety and Hazards
Propiedades
IUPAC Name |
3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H70O12SSi8/c1-25(2)18-46-32-45(17-15-16-44)33-47(19-26(3)4)37-49(35-46,21-28(7)8)41-52(24-31(13)14)42-50(36-46,22-29(9)10)38-48(34-45,20-27(5)6)40-51(39-47,43-52)23-30(11)12/h25-31,44H,15-24H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGQPMMZQIQYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H70O12SSi8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401528 | |
| Record name | AGN-PC-0L8GXM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
891.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pss-(3-mercapto)propyl-heptaisobutyl SU& | |
CAS RN |
480438-85-5 | |
| Record name | 3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane-1-propanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0L8GXM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



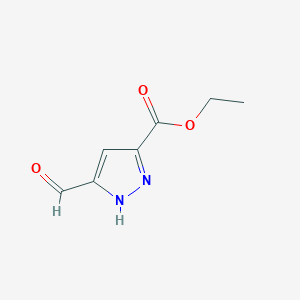
![3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1599098.png)
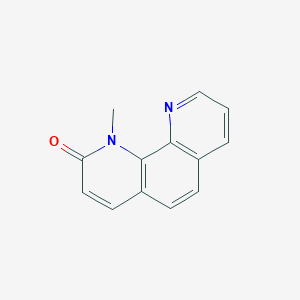
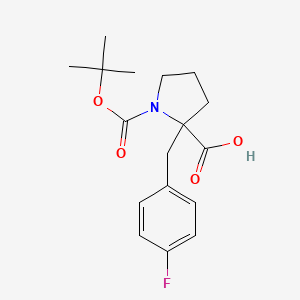
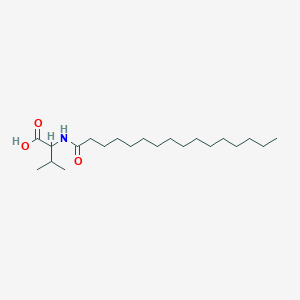
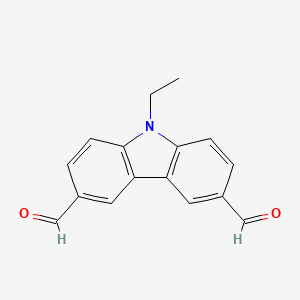
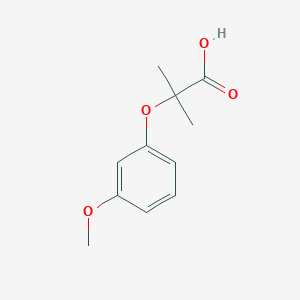

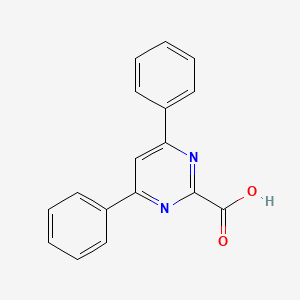
![1,3,5-Tris[4-(chloromethyl)phenyl]benzene](/img/structure/B1599116.png)

